N-Isobutyryl-3'-O-acetyl-2'-deoxyguanosine
Overview
Description
N-Isobutyryl-3’-O-acetyl-2’-deoxyguanosine is a nucleoside analogue that contains an isobutyryl group at the N-1 position and an acetyl group at the 3’-position of the deoxyribose sugar
Preparation Methods
The synthesis of N-Isobutyryl-3’-O-acetyl-2’-deoxyguanosine typically involves the acylation of guanine followed by deprotection steps . One method uses 2-N-palmitoyl-guanine and 3′5′-di-O-acetyl-4-N-benzoyl-2′-deoxycytidine as starting materials. These are subjected to a transglycosylation reaction in the presence of a Lewis acid and a silylating agent, followed by deprotection to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-Isobutyryl-3’-O-acetyl-2’-deoxyguanosine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Isobutyryl-3’-O-acetyl-2’-deoxyguanosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogues.
Biology: It serves as a tool for studying nucleic acid interactions and modifications.
Medicine: This compound has potential as a prodrug for the treatment of viral infections.
Industry: It can be used in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism by which N-Isobutyryl-3’-O-acetyl-2’-deoxyguanosine exerts its effects involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. This interference can inhibit viral replication or other biological processes, depending on the specific application.
Comparison with Similar Compounds
N-Isobutyryl-3’-O-acetyl-2’-deoxyguanosine is unique due to its specific isobutyryl and acetyl modifications. Similar compounds include:
2-N-palmitoyl-α-deoxyguanosine: This compound has a palmitoyl group instead of an isobutyryl group.
3′-azido-3′-deoxy-5′-O-acetylthymidine: This compound has an azido group and is used in similar nucleoside analogue studies.
Properties
IUPAC Name |
[(2R,3S,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O6/c1-7(2)14(24)19-16-18-13-12(15(25)20-16)17-6-21(13)11-4-9(26-8(3)23)10(5-22)27-11/h6-7,9-11,22H,4-5H2,1-3H3,(H2,18,19,20,24,25)/t9-,10+,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWRDMMDQJQLQS-HBNTYKKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451943 | |
Record name | CTK2G9546 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74925-81-8 | |
Record name | CTK2G9546 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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